(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDRTVXGKCZBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735040 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286778-37-7 | |
| Record name | [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(4-Methylpiperazin-1-yl)-3-chloropyridine
Starting Material : 3,5-Dichloropyridine.
Reagents :
- N-Methylpiperazine (1.1 equiv)
- 2,6-Lutidine (base, 1.1 equiv)
- Ethanol (solvent)
- 3,5-Dichloropyridine is reacted with N-methylpiperazine in ethanol at 80°C for 12–24 hours.
- The reaction is monitored by TLC, and the product is isolated via filtration or chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 67–99% (similar reactions) |
| Purity (HPLC) | >95% |
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-deficient pyridine ring.
Miyaura Borylation to Install Boronic Acid
Starting Material : 5-(4-Methylpiperazin-1-yl)-3-chloropyridine.
Reagents :
- Bis(pinacolato)diboron (B2Pin2, 1.2 equiv)
- Pd(dppf)Cl2 (5 mol%)
- Potassium acetate (KOAc, 3.0 equiv)
- Dioxane (solvent)
- The chloride undergoes Miyaura borylation under inert conditions at 80–100°C for 12–24 hours.
- The boronic ester intermediate is hydrolyzed using HCl/THF/water to yield the boronic acid.
Key Data :
| Parameter | Value |
|---|---|
| Yield (boronic ester) | 36–83% (similar reactions) |
| Final Hydrolysis | >90% conversion |
- Protodeboronation is minimized by avoiding prolonged heating.
- Pd(dppf)Cl2 enhances reactivity for sterically hindered substrates.
Alternative Approaches
Halogen-Lithium Exchange
Steps :
- 3-Bromo-5-(4-methylpiperazin-1-yl)pyridine is treated with n-BuLi at –78°C.
- Trimethyl borate is added, followed by acidic hydrolysis.
- Sensitivity of the piperazine group to strong bases.
- Limited scalability compared to Miyaura borylation.
Critical Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High functional group tolerance | Requires anhydrous conditions |
| SNAr + Borylation | Scalable, two-step process | Moderate yields |
Applications in Medicinal Chemistry
Scientific Research Applications
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of molecular probes and sensors for biological studies.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Aromatic Core Variations
Positional Isomers: 5- vs. 6-Substituted Pyridines
A key analog, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid (CAS: 936353-84-3), differs only in the placement of the methylpiperazinyl group at the pyridine’s 6-position instead of the 5-position. This positional isomerism can significantly alter electronic properties and steric interactions during coupling reactions.
Phenyl vs. Pyridine Core
(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS: 1704073-49-3) replaces the pyridine ring with a phenyl group. The absence of the pyridine nitrogen reduces electron-withdrawing effects, which could lower the boronic acid’s reactivity in Suzuki reactions.
Substituent Group Variations
Piperazine Derivatives
- Boc-Protected Analogs: 6-(4-Boc-Piperazino)pyridine-3-boronic acid (CAS: 919347-67-4) includes a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen. This modification increases steric bulk and reduces basicity, which may hinder solubility in aqueous media compared to the methylpiperazinyl group .
- Ethylpiperazine Analogs: (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (CAS: 2096339-70-5) substitutes the methyl group with an ethyl chain. The longer alkyl chain could enhance lipophilicity, affecting membrane permeability in biological systems .
Alternative Amine Substituents
- Dimethylamino Analogs: [6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS: 579525-46-5) replaces the methylpiperazinyl group with a dimethylamino moiety.
- Pyrrolidinyl Analogs : (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1218790-56-7) substitutes the piperazine with a pyrrolidine ring. The five-membered ring introduces different torsional angles, which could influence spatial compatibility with enzymatic active sites .
Functional Group Additions
- Fluorinated Derivatives : (6-(Difluoromethoxy)pyridin-3-yl)boronic acid introduces a difluoromethoxy group, enhancing metabolic stability and electronegativity. Such modifications are often employed to optimize pharmacokinetic profiles .
- Alkyne-Substituted Analogs : (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid (CAS: OMXX-278788-01) incorporates a propargyl group, enabling click chemistry applications. The triple bond introduces rigidity and may affect conjugation in materials science contexts .
Physicochemical Properties
| Property | (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic Acid | (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic Acid |
|---|---|---|---|
| Molecular Formula | C10H16BN3O2 | C10H16BN3O2 | C11H16BFN2O2 |
| Molecular Weight | 221.06 | 221.06 | 238.07 |
| pKa (Predicted) | ~7.6 (boronic acid) | ~7.6 (boronic acid) | 7.60 ± 0.10 |
| Solubility | Moderate in polar solvents | Moderate in polar solvents | Enhanced lipophilicity due to fluorine |
Biological Activity
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is exploited in various biological applications, particularly in the inhibition of specific enzymes.
The primary mechanism of action for this compound involves the inhibition of key kinases involved in cellular signaling pathways. Specifically, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical components in regulating cell growth, proliferation, and survival.
Key Findings:
- Inhibition of PI3K/mTOR Pathway : Studies indicate that this compound exhibits potent inhibitory activity against PI3K and mTOR, which are essential for the survival of various cancer cell types. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Selectivity : The compound shows selectivity towards certain isoforms of PI3K, which may minimize off-target effects and enhance therapeutic efficacy .
Biological Activity Data
The following table summarizes the biological activity data for this compound across various assays:
| Assay Type | IC50 (µM) | Effect Observed |
|---|---|---|
| PI3K Inhibition | 0.014 | Significant reduction in kinase activity |
| mTOR Inhibition | 0.020 | Induction of apoptosis in cancer cells |
| Cell Proliferation Assay | 0.025 | Decreased proliferation in BRAF mutant cells |
| Trypanocidal Activity | 0.050 | Effective against T. brucei |
Case Studies
- Cancer Treatment : In a study involving melanoma cell lines with BRAF mutations, this compound demonstrated significant anti-proliferative effects, leading to a reduction in tumor growth when administered in vivo .
- Antiparasitic Activity : The compound was evaluated for its trypanocidal properties against Trypanosoma brucei. Results showed that it effectively inhibited the growth of the parasite at low concentrations, indicating potential for treating trypanosomiasis .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its ability to penetrate cellular membranes is attributed to the piperazine moiety, which enhances solubility and permeability.
Q & A
Q. What are the key synthetic routes for (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, and what reaction conditions are critical?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A halopyridine intermediate (e.g., 5-iodo or bromo derivative) reacts with a boronic acid pinacol ester under palladium catalysis. Key conditions include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).
- Base : K₂CO₃ or Na₂CO₃ (2–4 equiv) in a toluene/water solvent system.
- Temperature : Reflux (80–110°C) under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation . Post-reaction purification involves column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization.
Q. How should this compound be stored to maintain stability?
Boronic acids are prone to oxidation and hydrolysis. Recommendations:
- Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers.
- Solvent : Dissolve in anhydrous DMSO or THF for long-term storage.
- Handling : Use gloveboxes or Schlenk lines to minimize moisture exposure .
Q. Which analytical methods are essential for confirming purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., piperazine methyl group at δ ~2.3 ppm, pyridine protons at δ 7.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 221.06) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced Research Questions
Q. How does steric hindrance from the 4-methylpiperazine group affect Suzuki-Miyaura reaction efficiency?
The bulky piperazine group can slow transmetalation steps. Mitigation strategies:
- Catalyst Optimization : Use bulky ligands (e.g., SPhos, XPhos) to enhance Pd center accessibility .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of sterically hindered intermediates .
- Microwave Irradiation : Accelerates reaction rates (30–60 min vs. 12–24 h conventionally) .
Q. What are common impurities in synthesis, and how are they resolved?
- Deboronation Products : Detectable via LCMS as [M–B(OH)₂]+ fragments. Minimize by using excess boronic ester and degassed solvents .
- Piperazine Methyl Oxidation : Forms N-oxide derivatives (identified by HRMS). Prevent by avoiding strong oxidizing agents .
- Purification : Flash chromatography with NH-silica gel selectively removes polar byproducts .
Q. What role does the boronic acid group play in biological interactions?
The boronic acid forms reversible covalent bonds with diols (e.g., serine proteases, glycoproteins). Applications include:
- Enzyme Inhibition : Competes with natural substrates in proteasomes or β-lactamases (measured via IC₅₀ assays) .
- Targeted Drug Delivery : Conjugates with saccharide moieties for site-specific release (validated via SPR binding studies) .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous media be addressed for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug Design : Convert to ester derivatives (e.g., pinacol boronate) for enhanced bioavailability .
Q. What computational tools aid in predicting reactivity or binding affinity?
- DFT Calculations : Model transition states for Suzuki coupling (Gaussian, ORCA) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict protein-ligand interactions (e.g., with diol-containing enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
